molecular formula C13H8FN B8580528 2-(2-Fluorophenyl)benzonitrile

2-(2-Fluorophenyl)benzonitrile

Cat. No. B8580528
M. Wt: 197.21 g/mol
InChI Key: XFQKBLLWMIEWET-UHFFFAOYSA-N
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Patent
US06936608B2

Procedure details

A cooled (−78° C.) solution of n-butyllithium (11.7 ml of a 2.5 M solution in hexanes, 29.1 mmol) in THF (100 ml) was treated with 2,2,6,6-tetramethylpiperidine (5.16 ml) and stirring at −78° C. was continued for 15 min. The reaction was then treated with a cooled (0° C.) solution of 2′-fluorobiphenyl-2-carbonitrile (5.50 g) in THF (15 ml) added dropwise over 10 min. This mixture was stirred at −78° C. for 2 h and then treated with trimethyl borate (6.30 ml) added dropwise over 5 min. The reaction was stirred at −78° C. for 10 min then allowed to warm to ambient temperature. 2 N Hydrochloric acid (5 ml) was added and the mixture evaporated to dryness. The residue was stirred with 2 N hydrochloric acid (95 ml) for 30 min and then extracted with diethyl ether (2×100 ml). The organics were combined, extracted with 2 N sodium hydroxide (100 ml) and the organics discarded. The aqueous was cooled to 0° C. and made just acidic (pH 6) with 36% hydrochloric acid. After stirring at 0° C. for 1 h the resulting solid was collected by filtration and dried. Crystallisation from diethyl ether/isohexane afforded 4.50 g (67%) of the title compound as a yellow solid: 1H NMR (360 MHz, CDCl3) δ 5.23 (1H, s), 5.25 (1H, s), 7.33 (1H, m), 7.42-7.56 (3H, m), 7.65 (1H, m), 7.77 (1H, m), 7.93 (1H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.16 mL
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
6.3 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Yield
67%

Identifiers

REACTION_CXSMILES
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[F:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:23]1[C:24]([C:29]#[N:30])=[CH:25][CH:26]=[CH:27][CH:28]=1.[B:31](OC)([O:34]C)[O:32]C.Cl>C1COCC1>[C:29]([C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[C:18]1[CH:19]=[CH:20][CH:21]=[C:22]([B:31]([OH:34])[OH:32])[C:17]=1[F:16])#[N:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.16 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C=1C(=CC=CC1)C#N
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
6.3 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirring at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was then treated with
ADDITION
Type
ADDITION
Details
added dropwise over 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
This mixture was stirred at −78° C. for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
added dropwise over 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
the mixture evaporated to dryness
STIRRING
Type
STIRRING
Details
The residue was stirred with 2 N hydrochloric acid (95 ml) for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 N sodium hydroxide (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous was cooled to 0° C.
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 1 h the resulting solid
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Crystallisation from diethyl ether/isohexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)C1=C(C(=CC=C1)B(O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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